molecular formula C21H38N2O5S B13843223 N-Acetyl-S-(2-carboxypropyl)-L-cysteine Bis(dicyclohexylammonium) Salt(Mixture of Diastereomers)

N-Acetyl-S-(2-carboxypropyl)-L-cysteine Bis(dicyclohexylammonium) Salt(Mixture of Diastereomers)

Cat. No.: B13843223
M. Wt: 430.6 g/mol
InChI Key: ONFHBFMBJFROJS-IAFXWLLWSA-N
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Description

N-Acetyl-3-(2-carboxypropyl)thio]alanine Bis(dicyclohexylammonium) Salt is a compound that has garnered interest in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-3-(2-carboxypropyl)thio]alanine Bis(dicyclohexylammonium) Salt typically involves the acetylation of S-(2-Carboxypropyl)glutathione. The reaction conditions often include the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-3-(2-carboxypropyl)thio]alanine Bis(dicyclohexylammonium) Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include disulfide-linked dimers, reduced thiol forms, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

N-Acetyl-3-(2-carboxypropyl)thio]alanine Bis(dicyclohexylammonium) Salt has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Acetyl-3-(2-carboxypropyl)thio]alanine Bis(dicyclohexylammonium) Salt involves its interaction with cellular thiol groups. It can modulate redox reactions within cells, influencing various metabolic pathways. The compound targets enzymes involved in oxidative stress responses, thereby exerting its effects on cellular health .

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-S-(2-carboxypropyl)-L-cysteine: A closely related compound with similar metabolic pathways.

    S-(2-Carboxypropyl)glutathione: The precursor to N-Acetyl-3-(2-carboxypropyl)thio]alanine Bis(dicyclohexylammonium) Salt.

    N-Acetylcysteine: Another acetylated thiol compound with antioxidant properties.

Uniqueness

N-Acetyl-3-(2-carboxypropyl)thio]alanine Bis(dicyclohexylammonium) Salt is unique due to its specific acetylation pattern and its ability to form stable bis(dicyclohexylammonium) salts. This stability enhances its utility in various applications, particularly in analytical and medicinal chemistry .

Properties

Molecular Formula

C21H38N2O5S

Molecular Weight

430.6 g/mol

IUPAC Name

3-[(2R)-2-acetamido-2-carboxyethyl]sulfanyl-2-methylpropanoic acid;N-cyclohexylcyclohexanamine

InChI

InChI=1S/C12H23N.C9H15NO5S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(8(12)13)3-16-4-7(9(14)15)10-6(2)11/h11-13H,1-10H2;5,7H,3-4H2,1-2H3,(H,10,11)(H,12,13)(H,14,15)/t;5?,7-/m.0/s1

InChI Key

ONFHBFMBJFROJS-IAFXWLLWSA-N

Isomeric SMILES

CC(CSC[C@@H](C(=O)O)NC(=O)C)C(=O)O.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CC(CSCC(C(=O)O)NC(=O)C)C(=O)O.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

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